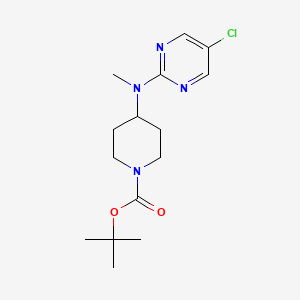

Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate

Description

This compound features a piperidine core with a tert-butyl carboxylate group at position 1 and a 5-chloropyrimidin-2-yl moiety linked via a methylamino group at position 2. Though direct biological data for this compound are unavailable in the provided evidence, structural analogs highlight its relevance in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 4-[(5-chloropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-12(6-8-20)19(4)13-17-9-11(16)10-18-13/h9-10,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBPYKSAUPLVDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of 5-chloropyrimidin-2-ylamine with tert-butyl chloroformate. The reaction conditions usually require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield, and ensuring the purity of the final product through various purification techniques, such as recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: : Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 326.82 g/mol. The structure features a piperidine ring substituted with a tert-butyl ester and a chloropyrimidine moiety, which contributes to its biological activity.

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds related to tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation . The chloropyrimidine component may enhance the compound's ability to interact with specific molecular targets associated with cancer.

1.2 Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. In vitro assays revealed that it effectively suppresses cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. The IC50 values for related compounds were comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

3.1 Pharmacological Screening

Pharmacological studies have assessed the compound's activity against various biological targets. For example, preliminary screenings have shown its potential as an inhibitor of GSK-3β, an enzyme involved in numerous cellular processes including metabolism and cell survival .

3.2 Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Case Study 1: A derivative was tested for its ability to inhibit tumor growth in xenograft models, showing significant reductions in tumor size compared to controls.

- Case Study 2: In models of acute inflammation, compounds analogous to this compound demonstrated reduced levels of pro-inflammatory cytokines.

Mechanism of Action

The mechanism by which Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Tert-Butyl Carboxylate Moieties

The following table summarizes key structural and synthetic differences between the target compound and related derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features | Reference ID |

|---|---|---|---|---|

| Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate | C₁₅H₂₂ClN₅O₂ | 339.82 | 5-Chloropyrimidin-2-yl, methylamino linker | Target |

| tert-butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate | C₁₅H₂₂ClN₅O₂ | 339.82 | 6-Chloropyrimidin-4-yl, aminomethyl linker | |

| tert-butyl (1-acetylpiperidin-4-yl)carbamate | C₁₂H₂₁N₃O₃ | 255.32 | Acetylated piperidine nitrogen, carbamate group | |

| tert-butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | C₁₈H₂₃N₃O₃ | 329.40 | Benzimidazolone ring, methyl substituent | |

| tert-butyl 4-((6-ethoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate | C₁₇H₂₇N₅O₃ | 349.43 | 6-Ethoxypyrimidin-4-yl, methylamino linker | |

| tert-butyl 4-({(6-chloropyridazin-3-yl)methylamino}methyl)piperidine-1-carboxylate | C₁₇H₂₅ClN₄O₂ | 364.87 | 6-Chloropyridazin-3-yl, methylamino-methyl linker |

Key Observations :

Heterocycle Variations: Pyrimidine vs. pyridazine (e.g., vs. Substitution position (5-chloro vs. 6-chloro): The 5-chloro group in the target compound may impose distinct steric or electronic effects compared to 6-chloro derivatives .

Linker Modifications: Methylamino linkers (target compound, ) vs. aminomethyl () or acetylated () groups. Methylamino linkers may enhance conformational flexibility, while acetyl groups reduce basicity .

Benzimidazolone derivatives () introduce hydrogen-bonding capabilities absent in pyrimidine-based compounds.

Physicochemical Properties

- Elemental Analysis: reports observed vs. calculated values (e.g., C: 60.34% vs. 60.84%), suggesting minor impurities in complex heterocyclic derivatives .

- LCMS Data: tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate: [M+H]⁺ = 336 (). tert-butyl (1-acetylpiperidin-4-yl)carbamate: LCMS confirmed mass agreement ().

Implications for Drug Design

- Selectivity : Chloropyrimidines (target, ) are common in kinase inhibitors (e.g., CDK9), where chloro groups engage in hydrophobic pockets. Ethoxy derivatives () may target alternative binding sites.

- Metabolic Stability : The tert-butyl group in all analogues likely reduces oxidative metabolism, extending half-life.

Biological Activity

Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a chloropyrimidine moiety, and a tert-butyl ester group, which contribute to its pharmacological properties. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H22ClN3O2 |

| Molecular Weight | 307.81 g/mol |

| CAS Number | 1261231-05-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The piperidine ring can engage with neurotransmitter receptors, while the chloropyrimidine moiety may inhibit enzymes involved in various metabolic pathways. This dual functionality enhances its potential as a therapeutic agent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds related to the piperidine and pyrimidine classes. For instance, derivatives containing similar structural motifs have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 values for related compounds have been reported as low as , indicating potent anti-inflammatory effects .

Neuroprotective Effects

Research indicates that compounds with piperidine structures exhibit neuroprotective effects by modulating neurotransmitter systems. The interaction with receptors such as NMDA and AMPA may contribute to their efficacy in neurodegenerative conditions . Studies show that these compounds can reduce excitotoxicity and promote neuronal survival under stress conditions.

Inhibition of Pyroptosis

Inhibitors derived from similar scaffolds have been shown to prevent pyroptosis, a form of programmed cell death associated with inflammatory responses. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, demonstrating concentration-dependent effects .

Case Studies

- Study on NLRP3 Inhibition : A study investigated the modulation of the NLRP3 inflammasome pathway using derivatives similar to this compound. The compounds exhibited significant inhibition of IL-1β release, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Study : Another investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly enhance cell viability and reduce markers of apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate | Anti-inflammatory | 0.04 |

| Tert-butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate | Neuroprotective | Not reported |

| Tert-butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate | NLRP3 Inhibition | Not reported |

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 4-((5-chloropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 5-chloropyrimidine-2-carboxylic acid derivatives with tert-butyl 4-(methylamino)piperidine-1-carboxylate. Key steps include:

- Coupling Reagents : Use DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid .

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or mild heating (40–60°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Optimization Parameters : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1:1.2 molar ratio of amine to acid) and reaction time (12–24 hours) to maximize yield .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify piperidine ring substitution patterns, tert-butyl group integrity, and chloropyrimidine coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C15H23ClN4O2) and detect isotopic chlorine patterns .

- Infrared Spectroscopy (FT-IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~700 cm⁻¹) stretches .

- X-ray Crystallography : For unambiguous structural confirmation; use SHELXL for refinement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification .

- Respiratory Protection : N95 masks or respirators if airborne particulates are generated during grinding or weighing .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be experimentally validated?

Methodological Answer:

- Isotopic Labeling : Use 13C-labeled tert-butyl groups or deuterated solvents to track reaction intermediates via NMR .

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to infer mechanism (e.g., SN2 vs. nucleophilic acyl substitution) .

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and compare with experimental activation energies .

Q. How can biological activity studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled antagonists for GPCRs) to determine IC50 values .

- Cellular Toxicity : MTT or CellTiter-Glo® assays in HEK293 or HeLa cells to assess cytotoxicity .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS to estimate half-life .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL for least-squares refinement. Apply restraints for disordered tert-butyl groups or piperidine ring conformers .

- Validation Metrics : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CCDC Mercury for packing analysis .

- Data Collection : Optimize resolution (<1.0 Å) and redundancy (>4) to improve data quality. Address twinning with TWINLAW in SHELXL .

Q. What methodologies are recommended for assessing stability under varying pH and temperature conditions?

Methodological Answer:

Q. How can molecular docking studies be optimized to predict interactions with biological targets?

Methodological Answer:

- Protein Preparation : Retrieve target structures from PDB (e.g., kinase domains). Remove water molecules and add hydrogens using AutoDock Tools .

- Ligand Parameterization : Generate 3D conformers of the compound with OpenBabel. Assign Gasteiger charges .

- Docking Protocols : Use AutoDock Vina or Glide (Schrödinger) with flexible side chains. Validate with co-crystallized ligands (RMSD <2.0 Å) .

Q. What strategies are effective for comparative analysis with structurally related piperidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the chloropyrimidine or tert-butyl groups. Test in parallel assays .

- QSAR Modeling : Use MOE or Schrödinger to correlate electronic (HOMO/LUMO) or steric (molar refractivity) properties with bioactivity .

- Thermodynamic Solubility : Compare solubility in PBS (pH 7.4) and DMSO using nephelometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.